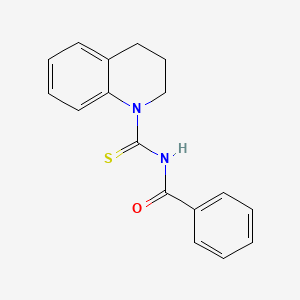

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

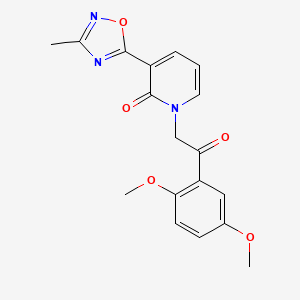

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide is a chemical compound with the molecular formula C17H16N2OS . It has a molecular weight of 296.39 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide involves the reaction of benzoyl isothiocyanate with tetrahydroquinoline . The reaction is carried out in dichloromethane at a temperature below 5°C . The reaction mixture is stirred under a nitrogen purge overnight . The resulting product is a white solid .Molecular Structure Analysis

The InChI code of N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide is 1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) . The compound is achiral .Physical And Chemical Properties Analysis

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide has a logP value of 3.6151 and a logD value of 3.6138 . It has a polar surface area of 23.98 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .科学的研究の応用

Antioxidant and Corrosion Inhibitor

“N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide” is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes .

Neurodegenerative Disorders

Compounds based on 1,2,3,4-tetrahydroisoquinoline exert diverse biological activities against various neurodegenerative disorders .

Infective Pathogens

These compounds also show biological activities against various infective pathogens .

Anti-Cancer Activity

“N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide” derivatives have shown anti-cancer activity. For instance, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) exhibited strong inhibitory effects on the proliferation of HeLa cells .

Tubulin Polymerization Inhibitors

These derivatives also act as new tubulin polymerization inhibitors . This is significant because the proliferation of cancer cells is heavily dependent on the dynamic instability of tubulins/microtubules involved in polymerization and depolymerization .

Apoptosis Induction

Some “N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide” derivatives can induce apoptosis in cancer cells. For example, compound 15 caused a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1. It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .

Antifungal Activity

Some 3,4-dihydro-2H-1,3-benzoxazines derivatives have shown antifungal activity .

Antibacterial Activity

These compounds also have potential antibacterial activity .

Safety and Hazards

特性

IUPAC Name |

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEOHRXLPNPFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)

![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)

![[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2414821.png)